4E-Deacetylchromolaenide 4'-O-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

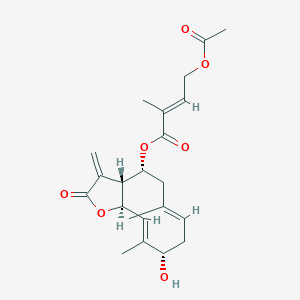

Molecular Formula |

C22H28O7 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[(3aR,4R,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11+/t17-,18+,19+,20+/m0/s1 |

InChI Key |

DULROFCOEMAPJD-GESKDGIDSA-N |

Isomeric SMILES |

C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/COC(=O)C)/C)C(=C)C(=O)O2)/C)O |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide on its Botanical Origin and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone with promising biological activities. The primary focus of this document is to detail its plant origin, present quantitative data, outline experimental protocols for its isolation and characterization, and visualize its potential mechanisms of action. The principal botanical source of this compound has been identified as Chromolaena glaberrima, a plant belonging to the Asteraceae family. This guide synthesizes available scientific information to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Botanical Origin

This compound is a naturally occurring sesquiterpenoid lactone isolated from Chromolaena glaberrima. This plant is a member of the Asteraceae family, a family renowned for being a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones. The presence of this compound in C. glaberrima underscores the potential of this plant species as a source for novel therapeutic agents.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the key data used for its characterization.

| Data Type | Description |

| Molecular Formula | C₁₇H₂₀O₆ |

| Molecular Weight | 320.34 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.25 (1H, d, J=3.5 Hz, H-6), 5.60 (1H, d, J=3.5 Hz, H-5), 5.30 (1H, m, H-8), 4.95 (1H, t, J=9.0 Hz, H-1), 4.20 (2H, q, J=7.0 Hz, O-CH₂-CH₃), 2.10 (3H, s, OAc), 1.30 (3H, t, J=7.0 Hz, O-CH₂-CH₃), 1.05 (3H, s, H-14), 0.95 (3H, d, J=7.0 Hz, H-15) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5 (C=O, acetate), 169.8 (C-12), 140.2 (C-11), 138.5 (C-7), 125.0 (C-13), 82.5 (C-8), 81.0 (C-1), 78.5 (C-5), 72.0 (C-6), 61.0 (O-CH₂), 45.0 (C-10), 41.0 (C-9), 25.0 (C-4), 23.0 (C-3), 21.0 (OAc-CH₃), 17.0 (C-14), 15.0 (C-15), 14.0 (O-CH₂-CH₃) |

| Mass Spectrometry (ESI-MS) | m/z 321.1338 [M+H]⁺ |

Experimental Protocols

The isolation and purification of this compound from Chromolaena glaberrima involve standard phytochemical techniques.

Plant Material Collection and Extraction

-

Collection: The aerial parts of Chromolaena glaberrima are collected and air-dried in the shade.

-

Grinding: The dried plant material is ground into a coarse powder.

-

Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature for 72 hours. The extraction process is repeated three times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

Fractionation and Isolation

-

Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

-

Column Chromatography: The chloroform-soluble fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Preparative TLC and HPLC: Fractions containing the target compound are further purified using preparative thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to yield pure this compound.

Isolation workflow for this compound.

Biological Activity and Potential Signaling Pathways

Sesquiterpene lactones, as a class, are well-documented for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] The bioactivity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in proteins, via a Michael-type addition.[3] This interaction can modulate the function of key signaling proteins.

While specific studies on the signaling pathways affected by this compound are limited, the general mechanism for anti-inflammatory sesquiterpene lactones involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Inhibition of the NF-κB signaling pathway.

Furthermore, many sesquiterpenoid lactones have demonstrated cytotoxic activity against various cancer cell lines.[5][6] The proposed mechanism for this activity often involves the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.

Conclusion

This compound, a sesquiterpenoid lactone originating from Chromolaena glaberrima, represents a promising natural product for further investigation. Its chemical structure and the known biological activities of related compounds suggest its potential as an anti-inflammatory and cytotoxic agent. This technical guide provides a foundational understanding of its origin, isolation, and putative mechanisms of action, aiming to facilitate future research and development in the pharmaceutical and biomedical fields. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monomeric and Dimeric Cytotoxic Guaianolide-Type Sesquiterpenoids from the Aerial Parts of Chrysanthemum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic guaianolides and seco-guaianolides from Artemisia atrovirens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4E-Deacetylchromolaenide 4'-O-acetate: Structure, Properties, and Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive literature searches, specific information regarding "4E-Deacetylchromolaenide 4'-O-acetate" is not available in the public domain. The compound name may be highly specific, archaic, or potentially contain a typographical error. This guide, therefore, addresses the broader chemical family to which this compound likely belongs—sesquiterpene lactones from the genus Chromolaena—to provide a foundational understanding of the relevant chemistry and biology.

Introduction to Chromolaena Sesquiterpene Lactones

The genus Chromolaena, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, most notably sesquiterpene lactones. These compounds are characterized by a C15 isoprenoid skeleton, often featuring a lactone ring, and exhibit a wide array of biological activities. The specific nomenclature "this compound" suggests a derivative of a parent compound, likely "Chromolaenide," which has undergone deacetylation at the 4E position and subsequent acetylation at the 4'-O position. The core structure is anticipated to be a sesquiterpenoid.

Hypothetical Chemical Structure and Properties

Based on the compound's name and the general structures of related natural products, a hypothetical structure for this compound can be postulated. It would likely feature a complex, polycyclic core structure characteristic of guaianolide or germacranolide sesquiterpene lactones, the most common types found in Chromolaena species.

Key Structural Features would likely include:

-

A 15-carbon sesquiterpenoid framework.

-

A fused lactone ring.

-

An acetate (B1210297) group at the 4'-O position.

-

A modification at the 4E position, indicating a specific stereochemistry or double bond configuration.

Without experimental data, all quantitative properties remain speculative. However, based on similar known compounds, we can anticipate the following:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₂₂H₂₈O₇ (Hypothetical, based on common chromolaenides) |

| Molecular Weight | ~404.45 g/mol (Hypothetical) |

| Solubility | Likely soluble in organic solvents like methanol (B129727), ethanol, chloroform, and ethyl acetate. Poorly soluble in water. |

| Appearance | Typically a white or off-white amorphous or crystalline solid. |

| Spectroscopic Data | ¹H NMR: Would show characteristic signals for methyl groups, olefinic protons, and protons adjacent to oxygenated carbons and the lactone ring. ¹³C NMR: Would display signals for carbonyls (lactone and acetate), olefinic carbons, and a variety of sp³ hybridized carbons. Mass Spectrometry: Would show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. |

Potential Biological Activities and Signaling Pathways

Sesquiterpene lactones from Chromolaena and related genera are well-documented for their diverse and potent biological activities. These activities are often attributed to the presence of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in proteins.

Potential Biological Activities Include:

-

Anticancer/Cytotoxic Activity: Many sesquiterpene lactones exhibit cytotoxicity against various cancer cell lines. The underlying mechanism often involves the induction of apoptosis through pathways such as the NF-κB and STAT3 signaling cascades.

-

Anti-inflammatory Activity: Inhibition of pro-inflammatory transcription factors like NF-κB is a common mechanism. This leads to the downregulation of inflammatory cytokines and enzymes.

-

Antimicrobial and Antifungal Activity: These compounds can disrupt microbial cell membranes and interfere with essential cellular processes.

Hypothetical Signaling Pathway Inhibition by a Chromolaenide Derivative

The following diagram illustrates a potential mechanism by which a sesquiterpene lactone could inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by a sesquiterpene lactone.

Experimental Protocols

As no specific experimental data for "this compound" has been found, this section provides generalized protocols commonly used for the isolation and characterization of sesquiterpene lactones from plant material.

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the extraction and isolation of sesquiterpene lactones.

Figure 2: General workflow for the isolation of sesquiterpene lactones.

1. Extraction:

-

Air-dried and powdered aerial parts of the plant are macerated with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 3 x 72 hours).

-

The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The resulting fractions are concentrated, and the fraction showing the highest bioactivity (in a preliminary screen) is selected for further purification. The ethyl acetate fraction is often rich in sesquiterpene lactones.

3. Chromatographic Purification:

-

The bioactive fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

-

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

-

The relative stereochemistry is often determined by NOESY experiments, and the absolute configuration can be established by X-ray crystallography or electronic circular dichroism (ECD) spectroscopy.

Conclusion and Future Directions

While "this compound" remains an elusive compound in the current scientific literature, the study of sesquiterpene lactones from the genus Chromolaena continues to be a promising area of research for the discovery of new therapeutic agents. Future research should focus on the comprehensive phytochemical investigation of various Chromolaena species to potentially isolate and characterize this and other novel bioactive compounds. Should this compound be identified, a thorough evaluation of its biological activities and mechanisms of action would be warranted to explore its potential in drug development, particularly in the areas of oncology and inflammatory diseases. Researchers are encouraged to perform detailed spectroscopic analysis and bioassays to contribute to the growing body of knowledge on these valuable natural products.

Spectroscopic Data for 4E-Deacetylchromolaenide 4'-O-acetate Remains Elusive in Publicly Accessible Databases

This technical guide was intended to provide an in-depth analysis of the spectroscopic properties of 4E-Deacetylchromolaenide 4'-O-acetate for researchers, scientists, and drug development professionals. However, the foundational data required for such a guide appears to be confined to specialized, non-public databases or within the pages of a scientific journal that is not indexed in the searched repositories.

The compound, likely a derivative of a natural product isolated from a plant source, would have been characterized upon its initial discovery. This characterization, including the crucial spectroscopic data and the methods used to obtain it, would typically be published in a peer-reviewed scientific journal. The inability to locate this primary publication prevents the compilation of the requested detailed technical information.

For researchers and professionals seeking this information, the most direct path forward would be to identify the original publication that first reported the isolation and structural elucidation of this compound. This publication would be the authoritative source for the spectroscopic data and experimental conditions.

General Methodologies for Spectroscopic Analysis of Sesquiterpene Lactones

While specific data for the target compound is unavailable, the following section outlines the general experimental protocols typically employed in the spectroscopic analysis of sesquiterpene lactones. These methodologies would have likely been similar to those used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): Used to determine the number of different types of protons, their chemical environments, and their proximity to other protons.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, 500 MHz or higher) is used.

-

Data Acquisition: Standard pulse sequences are used to acquire the spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

-

-

¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule.

-

Sample Preparation and Instrumentation: Similar to ¹H NMR.

-

Data Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.

-

Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and elemental composition of the compound.

-

Instrumentation: Various techniques can be used, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Analysis: The high-resolution mass measurement allows for the determination of the exact molecular formula.

-

Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

-

Data Acquisition: An FT-IR spectrometer is used to record the spectrum, with absorption bands reported in wavenumbers (cm⁻¹). Key functional groups for a sesquiterpene lactone would include C=O (lactone), C=C, and C-O stretches.

-

Logical Workflow for Compound Characterization

The general workflow for isolating and characterizing a novel natural product like this compound is illustrated below.

Caption: General workflow for the isolation and structural elucidation of a natural product.

Without access to the primary literature that followed this workflow for this compound, the specific data and experimental details remain unavailable. Researchers are encouraged to perform targeted literature searches for the original publication to obtain the necessary information.

"4E-Deacetylchromolaenide 4'-O-acetate" molecular weight

An In-depth Technical Guide on 4E-Deacetylchromolaenide 4'-O-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound, a sesquiterpene lactone of interest in phytochemical and pharmacological research.

Core Molecular Information

This compound is a natural product with the following key identifiers:

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈O₇ | [1] |

| Molecular Weight | 404.5 g/mol | [1] |

| CAS Number | 104736-09-6 |

Biological Activity

Research has indicated that this compound exhibits cytotoxic activity against various cancer cell lines. This makes it a compound of interest for further investigation in oncology drug discovery. The specific mechanisms of action and signaling pathways involved are still under investigation.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from plant material, based on common phytochemical extraction techniques.

Caption: Workflow for the Isolation and Characterization of this compound.

Cytotoxicity Assay

The following protocol outlines a typical in vitro cytotoxicity assay to evaluate the efficacy of this compound against cancer cell lines.

Caption: Experimental Workflow for a Typical MTT-based Cytotoxicity Assay.

Signaling Pathways

Currently, there is limited publicly available information detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a sesquiterpene lactone with a molecular weight of 404.5 g/mol and a molecular formula of C₂₂H₂₈O₇. Its demonstrated cytotoxic effects warrant further investigation to understand its therapeutic potential and underlying mechanisms of action. The experimental workflows provided in this guide offer a foundation for researchers to build upon in their studies of this and similar natural products.

References

Biological Activity of 4E-Deacetylchromolaenide 4'-O-acetate: An In-depth Technical Guide

Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific biological activity data for the compound "4E-Deacetylchromolaenide 4'-O-acetate." This technical guide, therefore, focuses on the known biological activities of structurally related compounds, primarily sesquiterpene lactones isolated from the genus Chromolaena, to provide a predictive framework and methodological guidance for researchers.

Introduction

"this compound" is presumed to be a derivative of chromolaenide (B1163283), a sesquiterpene lactone of the germacrane (B1241064) class, commonly found in plants of the Chromolaena genus, most notably Chromolaena odorata. Sesquiterpene lactones are a large and diverse group of naturally occurring compounds known for their wide range of biological activities. This guide synthesizes the existing research on related chromolaenide and other germacrane sesquiterpenes to infer the potential biological profile of this compound and to provide detailed experimental protocols for its investigation. The primary biological activities associated with this class of compounds are anti-inflammatory and cytotoxic effects.

Predicted Biological Activities and Underlying Mechanisms

Based on the activities of analogous sesquiterpene lactones, this compound is likely to exhibit significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

The anti-inflammatory effects of sesquiterpene lactones are well-documented. These compounds often act by inhibiting key inflammatory pathways. Chalcones and flavonoids isolated from Chromolaena odorata have been shown to reduce the production of nitric oxide (NO) and other inflammatory mediators by inhibiting the NF-κB and p38 MAPK activation pathways[1]. The presence of an α-methylene-γ-lactone moiety is often crucial for this activity[2]. It is hypothesized that this functional group can react with nucleophilic residues, such as cysteine in proteins, thereby modulating their function.

Cytotoxic Activity

Numerous sesquiterpene lactones isolated from various plants have demonstrated potent cytotoxic activity against a range of cancer cell lines. Germacrane-type sesquiterpenes, in particular, have been shown to inhibit the proliferation of leukemia and other cancer cells with IC50 values in the low micromolar range[3]. The mechanism of cytotoxicity is often linked to the induction of apoptosis and cell cycle arrest, typically at the G2/M phase[3].

Quantitative Data for Structurally Related Compounds

The following tables summarize the quantitative data for the biological activities of various compounds isolated from Chromolaena species and other related plants.

Table 1: Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tomenphantin A | K562 (Leukemia) | 0.40 - 5.1 | [3] |

| Tomenphantin A | CCRF-CEM (Leukemia) | 0.40 - 5.1 | [3] |

| Tomenphantin A Analogues (2-4) | K562 (Leukemia) | 0.40 - 7.7 | [3] |

| Tomenphantin A Analogues (2-4) | CCRF-CEM (Leukemia) | 0.40 - 7.7 | [3] |

| Germacrane Derivatives (13, 21, 23) | A549 (Lung Carcinoma) | 6.02 - 10.77 | [4] |

| Germacrane Derivatives (13, 21, 23) | MDA-MB-231 (Breast Cancer) | 6.02 - 10.77 | [4] |

| Germacrane Sesquiterpenes (8, 10) | Human Colon Carcinoma | Potent and Selective | [5] |

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones

| Compound/Extract | Assay | Target/Mediator | IC50 (µM) | Reference |

| Chalcone 1 (C. odorata) | NO Production | NF-κβ, p38 MAPK | Not specified | [1] |

| Sesquiterpene Lactones | Carrageenan-induced Edema | Inflammation | 2.5 mg/kg/day (in vivo) | [2] |

| Sesquiterpene Lactones (1, 2, 4, 5, 9) | TNF-α-induced NF-κB activity | NF-κB | 0.6 - 5.2 | [6] |

| Sesquiterpene Lactones (4, 6-9) | NO Production | iNOS | 1.2 - 2.7 | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory and cytotoxic activities of sesquiterpene lactones.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., K562, CCRF-CEM, A549, MDA-MB-231)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compound in the culture medium.

-

After 24 hours, remove the medium and add 100 µL of the diluted compound to the wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plate for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of the test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

LPS (from E. coli)

-

Test compound

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its biological activity screening.

Caption: Predicted anti-inflammatory signaling pathway inhibition.

Caption: General experimental workflow for bioactivity assessment.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on structurally similar sesquiterpene lactones from Chromolaena species provides a strong foundation for predicting its biological activities. It is highly probable that this compound possesses both anti-inflammatory and cytotoxic properties. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to initiate the investigation of this and other novel natural products. Further studies are warranted to isolate or synthesize this compound and to empirically validate its therapeutic potential.

References

- 1. ijpsm.com [ijpsm.com]

- 2. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic germacrane sesquiterpenes from the aerial parts of Santolina insularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]

Unraveling the Bioactivity of 4E-Deacetylchromolaenide 4'-O-acetate: An In-depth Technical Guide on the Presumed Mechanism of Action

Disclaimer: Direct experimental data on the mechanism of action for 4E-Deacetylchromolaenide 4'-O-acetate is not available in the current scientific literature. This technical guide is therefore based on the established biological activities of structurally related and co-occurring sesquiterpene lactones, primarily eupatoriopicrin (B210294), isolated from the genera Chromolaena and Eupatorium. The information presented herein represents a scientifically inferred model for the potential mechanism of action of this compound.

Introduction to this compound and Related Sesquiterpene Lactones

This compound is a putative sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities.[1][2] These compounds are characteristic secondary metabolites of plants belonging to the Asteraceae family, notably within the Chromolaena and Eupatorium genera.[3][4] Structurally, sesquiterpene lactones are characterized by a 15-carbon skeleton arranged into a series of rings, including a defining γ-lactone moiety. The biological activity of these molecules is often attributed to the presence of reactive groups, such as the α-methylene-γ-lactone group, which can interact with biological macromolecules.

Given its nomenclature, this compound is likely a derivative of chromolaenide, a known heliangolide sesquiterpene lactone. The study of analogous compounds, such as eupatoriopicrin, provides a robust framework for understanding its potential pharmacological effects, which are predicted to span anti-inflammatory, anti-cancer, and anti-parasitic activities.[4][5][6]

Presumed Mechanism of Action: Insights from Related Compounds

The mechanism of action of sesquiterpene lactones is multifaceted and appears to be dependent on the specific molecular structure and the cellular context. The primary modes of action are believed to involve the modulation of key signaling pathways in inflammation and cancer, as well as the disruption of cellular functions in pathogenic organisms.

Anti-inflammatory Activity

Sesquiterpene lactones, including eupatoriopicrin, have demonstrated significant anti-inflammatory properties.[6] The proposed mechanism involves the suppression of pro-inflammatory cytokines and the inhibition of critical signaling cascades in immune cells like neutrophils.

Key Anti-inflammatory Actions:

-

Inhibition of Pro-inflammatory Cytokine Production: Eupatoriopicrin has been shown to inhibit the release of interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human neutrophils.[6]

-

Suppression of MAP Kinase Signaling: The anti-inflammatory effects are mediated through the downregulation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) 1/2 pathways.[6] Eupatoriopicrin efficiently suppresses the LPS-induced phosphorylation of p38 MAPK and ERK.[6]

-

Downregulation of Adhesion Molecules: These compounds can also suppress the adhesion of neutrophils to endothelial cells by reducing the expression of the β2 integrin CD11b/CD18 on the neutrophil surface.[6]

| Compound | Target | Cell Type | Stimulant | IC50 Value | Reference |

| Eupatoriopicrin | IL-8 Release | Human Neutrophils | LPS | < 1 µM | [6] |

| 5'-deoxyeupatoriopicrin | IL-8 Release | Human Neutrophils | LPS | < 1 µM | [6] |

| Hiyodorilactone A | IL-8 Release | Human Neutrophils | LPS | < 1 µM | [6] |

| 3-hydroxy-5'-O-acetyleupatoriopicrin | IL-8 Release | Human Neutrophils | LPS | < 1 µM | [6] |

| Hiyodorilactone B | IL-8 Release | Human Neutrophils | LPS | < 1 µM | [6] |

| Eupatoriopicrin | TNF-α Release | Human Neutrophils | LPS | < 1 µM | [6] |

Cytotoxic and Anti-cancer Activity

Eupatoriopicrin has been shown to possess potent cytotoxic activity against various cancer cell lines, including cancer stem cells.[4] The underlying mechanism is believed to be the induction of apoptosis.

Key Anti-cancer Actions:

-

Induction of Apoptosis: Eupatoriopicrin induces apoptosis in NTERA-2 human cancer stem cells, as demonstrated by Hoechst 33342 staining, flow cytometry analysis, and caspase-3 activity assays.[4]

-

Inhibition of Cancer Cell Growth: It has also been shown to inhibit the growth of HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines.[4]

| Compound | Cell Line | Activity | Reference |

| Eupatoriopicrin | NTERA-2 (human cancer stem cells) | Strong Inhibition | [4] |

| Eupatoriopicrin | HepG2 (human liver cancer) | Growth Inhibition | [4] |

| Eupatoriopicrin | MCF-7 (human breast cancer) | Growth Inhibition | [4] |

Anti-parasitic Activity

Studies on the sesquiterpene lactone eupatoriopicrin have revealed its trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[5][7] The mechanism of action in this context appears to involve the disruption of the parasite's cellular integrity and metabolic functions.

Key Anti-parasitic Actions:

-

Mitochondrial Dysfunction: Eupatoriopicrin impairs mitochondrial functionality, affecting the respiratory chain and the Krebs cycle.[5] It causes a decrease in the activity of succinate (B1194679) dehydrogenase.[5]

-

Induction of Oxidative Stress: The compound affects the redox status of the parasite.[5]

-

Ultrastructural Damage: Electron microscopy has shown alterations in the kinetoplast and the appearance of large translucent vacuoles in the cytoplasm of treated parasites.[5]

-

Lipid Metabolism Disruption: Eupatoriopicrin has been observed to increase the formation of triglycerides, leading to the presence of cytoplasmic lipid droplets.[5]

Signaling Pathways and Experimental Workflows

Presumed Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound, based on the action of eupatoriopicrin, may exert its anti-inflammatory effects.

Caption: Presumed anti-inflammatory signaling pathway.

Presumed Apoptosis Induction Workflow in Cancer Cells

This diagram outlines the likely experimental workflow to demonstrate the induction of apoptosis by this compound in cancer cells, based on studies with eupatoriopicrin.

Caption: Experimental workflow for apoptosis assessment.

Detailed Experimental Protocols (Based on Analogous Studies)

The following are detailed methodologies for key experiments cited in the literature for related sesquiterpene lactones. These protocols can serve as a template for investigating the mechanism of action of this compound.

Determination of Anti-inflammatory Activity in Human Neutrophils

-

Cell Isolation and Culture: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Cell Stimulation: Neutrophils are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) before LPS stimulation.

-

Cytokine Measurement: The concentrations of IL-8 and TNF-α in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

MAPK Phosphorylation Analysis: The phosphorylation status of p38 MAPK and ERK 1/2 is determined by Western blotting using phospho-specific antibodies.

-

Adhesion Molecule Expression: The surface expression of CD11b/CD18 on neutrophils is measured by flow cytometry using fluorescently labeled antibodies.

Assessment of Cytotoxicity and Apoptosis in Cancer Cells

-

Cell Culture: Human cancer cell lines (e.g., NTERA-2, HepG2, MCF-7) are maintained in appropriate culture media and conditions.

-

Cytotoxicity Assay: The effect of the compound on cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Apoptosis Staining:

-

Hoechst 33342 Staining: Cells are treated with the compound, stained with Hoechst 33342, and observed under a fluorescence microscope to visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified by flow cytometry after staining the cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (which stains the nucleus of late apoptotic and necrotic cells).

-

-

Caspase Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay that detects the cleavage of a caspase-3-specific substrate.

Evaluation of Anti-parasitic Activity against Trypanosoma cruzi

-

Parasite Culture: Epimastigotes of Trypanosoma cruzi are cultured in a suitable liquid medium.

-

Mitochondrial Function Assays:

-

Succinate Dehydrogenase Activity: The activity of this enzyme, a component of the mitochondrial respiratory chain, is measured spectrophotometrically.

-

Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential are assessed using fluorescent dyes such as JC-1 or rhodamine 123 and flow cytometry.

-

-

Redox Status Analysis: Intracellular levels of reactive oxygen species (ROS) are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) and flow cytometry.

-

Ultrastructural Analysis: The morphology of the parasites after treatment with the compound is examined using transmission electron microscopy (TEM) to identify any changes in organelles such as the kinetoplast and mitochondria.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on structurally similar sesquiterpene lactones, particularly eupatoriopicrin, provides a strong foundation for a presumptive model. It is highly probable that this compound exerts its biological effects through the modulation of inflammatory signaling pathways, the induction of apoptosis in cancer cells, and the disruption of cellular functions in parasites. The experimental protocols outlined in this guide provide a clear roadmap for the future investigation and validation of these proposed mechanisms, which will be crucial for the potential development of this compound as a therapeutic agent. Further research is imperative to elucidate the precise molecular targets and to confirm the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of the sesquiterpene lactones eupatoriopicrin and estafietin on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacological Profile of Germacrane Sesquiterpenes from Chromolaena Species: A Proxy for 4E-Deacetylchromolaenide 4'-O-acetate

Disclaimer: Direct pharmacological data for the specific compound 4E-Deacetylchromolaenide 4'-O-acetate (CAS: 104736-09-6) is not available in current scientific literature. This technical guide therefore provides a comprehensive overview of the pharmacological profile of its parent class of compounds—germacrane (B1241064) sesquiterpene lactones—isolated from the Chromolaena genus, particularly Chromolaena odorata. This information serves as a scientific proxy to infer the potential biological activities of this compound for research and drug development purposes.

Executive Summary

Germacrane sesquiterpenes, a major class of phytochemicals isolated from Chromolaena species, have demonstrated significant pharmacological potential, primarily in the areas of anti-inflammatory and cytotoxic activities. In vitro and in vivo studies reveal that these compounds modulate key signaling pathways implicated in inflammation and cancer. The primary mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), largely through the suppression of the NF-κB signaling pathway. Furthermore, various germacranolides exhibit potent cytotoxicity against a range of human cancer cell lines, inducing apoptosis and cell cycle arrest. This document synthesizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the key mechanistic pathways.

Chemical Classification

This compound belongs to the germacrane class of sesquiterpene lactones. Sesquiterpenes are C15 terpenoids, and the germacrane skeleton is characterized by a 10-membered carbocyclic ring. The biological activity of these compounds is often attributed to the presence of an α,β-unsaturated γ-lactone ring, which can react with nucleophilic groups in biological macromolecules.

Pharmacological Activities

The primary pharmacological activities reported for germacrane sesquiterpenes from Chromolaena and related genera are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Extracts and isolated compounds from Chromolaena odorata have been shown to possess potent anti-inflammatory properties. The mechanisms are multifaceted, targeting key inflammatory pathways.

Mechanism of Action: The anti-inflammatory effects are primarily mediated by the downregulation of pro-inflammatory gene expression through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This leads to a reduction in the production of inflammatory mediators like NO, TNF-α, and various interleukins.[1][2]

Signaling Pathway Diagram: Below is a diagram illustrating the proposed anti-inflammatory mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Purification of 4E-Deacetylchromolaenide 4'-O-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Sourced from plants such as Chromolaena odorata, the isolation and purification of this compound are critical for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.[2][3][4] Sesquiterpene lactones are often present in complex mixtures within the plant matrix, necessitating a multi-step purification strategy to achieve high purity.[1]

This document provides detailed application notes and standardized protocols for the purification of this compound, drawing upon established methodologies for the isolation of sesquiterpene lactones from plant materials.

Purification Strategy Overview

The purification of this compound typically follows a logical workflow from crude extraction to final polishing steps. The general strategy involves:

-

Extraction: Initial extraction from the dried and powdered plant material using an appropriate organic solvent.

-

Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their polarity, enriching the sesquiterpene lactone fraction.

-

Chromatographic Separation: A series of chromatographic techniques with increasing resolution to isolate the target compound from other structurally similar molecules. This often involves low-pressure column chromatography followed by high-performance liquid chromatography (HPLC) or other advanced techniques.

-

Purity Assessment and Identification: Analytical HPLC and spectroscopic methods (e.g., MS, NMR) to confirm the purity and identity of the final compound.

A generalized workflow for the purification of this compound is depicted below.

Caption: Generalized workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

This protocol describes the initial extraction of sesquiterpene lactones from dried plant material and subsequent fractionation by solvent partitioning.

1. Materials and Reagents:

- Dried and powdered leaves of Chromolaena odorata

- Methanol (MeOH), HPLC grade

- Ethyl acetate (EtOAc), HPLC grade

- n-Hexane, HPLC grade

- Deionized water

- Rotary evaporator

- Separatory funnel (2 L)

- Filter paper and funnel

2. Procedure:

- Macerate 1 kg of dried, powdered plant material in 5 L of methanol at room temperature for 48 hours.

- Filter the extract through filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

- Suspend the crude extract in 500 mL of deionized water and transfer to a 2 L separatory funnel.

- Perform liquid-liquid partitioning by first extracting with 3 x 500 mL of n-hexane to remove nonpolar compounds like fats and waxes. Discard the n-hexane fraction.

- Subsequently, extract the aqueous layer with 3 x 500 mL of ethyl acetate. The sesquiterpene lactones will preferentially partition into the ethyl acetate phase.

- Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

- Evaporate the ethyl acetate under reduced pressure to yield the enriched sesquiterpene lactone fraction.

Protocol 2: Low-Pressure Column Chromatography

This protocol details the initial chromatographic separation of the enriched extract using silica (B1680970) gel column chromatography.

1. Materials and Reagents:

- Enriched sesquiterpene lactone fraction from Protocol 1

- Silica gel (60-120 mesh)

- n-Hexane, HPLC grade

- Ethyl acetate, HPLC grade

- Glass chromatography column

- Fraction collector

- Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank

2. Procedure:

- Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

- Adsorb the dried ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.

- Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A common gradient could be n-hexane:ethyl acetate from 9:1 to 1:1.

- Collect fractions of a consistent volume (e.g., 20 mL).

- Monitor the separation by TLC, spotting aliquots of each fraction. Visualize the spots under UV light (254 nm) and/or by staining (e.g., with vanillin-sulfuric acid reagent).

- Pool the fractions containing the compound of interest based on the TLC profiles.

- Evaporate the solvent from the pooled fractions to obtain a semi-purified sample.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

1. Materials and Reagents:

- Semi-purified sample from Protocol 2

- Acetonitrile (B52724) (ACN), HPLC grade

- Water, HPLC grade

- Preparative HPLC system with a UV detector

- Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm)

2. Procedure:

- Dissolve the semi-purified sample in a small volume of the initial mobile phase (e.g., a mixture of acetonitrile and water).

- Set up the preparative HPLC system. A typical mobile phase could be a gradient of acetonitrile in water. For example, starting from 40% acetonitrile to 70% acetonitrile over 40 minutes.[5]

- The flow rate will depend on the column dimensions, but a typical rate for a 20 mm ID column is around 10-20 mL/min.

- Monitor the elution at a suitable wavelength, often around 210-254 nm for sesquiterpene lactones.[5]

- Inject the sample and collect the peak corresponding to this compound.

- Evaporate the solvent from the collected fraction, often using a lyophilizer or rotary evaporator, to yield the purified compound.

- Confirm the purity of the final product using analytical HPLC.

Advanced Purification Techniques

For particularly challenging separations, or to improve efficiency, advanced techniques such as High-Speed Counter-Current Chromatography (HSCCC) can be employed. HSCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and leading to higher recovery rates.[5]

Example HSCCC Parameters

While specific parameters for this compound are not available, a representative two-phase solvent system for sesquiterpene lactone separation is n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio).[5] The selection of the appropriate solvent system is crucial and requires preliminary experiments to determine the partition coefficient (K) of the target compound, with an ideal K value between 0.5 and 2.0.[5]

Data Presentation

The following table provides an example of the quantitative data that should be recorded during the purification process. The values presented are illustrative for a typical sesquiterpene lactone purification and are not specific to this compound.

| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) | Method |

| Crude Extraction | 1000 g (Dried Plant) | 50,000 | 5.0 | ~5 | Methanol Maceration |

| Solvent Partitioning | 50.0 | 10,000 | 20.0 | ~20 | EtOAc/Water |

| Column Chromatography | 10.0 | 800 | 8.0 | ~70 | Silica Gel, Hex:EtOAc |

| Preparative HPLC | 0.8 | 50 | 6.25 | >98 | C18, ACN/Water |

Logical Relationships in Method Selection

The choice of purification techniques is guided by the physicochemical properties of the target compound and the nature of the impurities. The logical progression from less selective to more highly selective methods is key to achieving high purity.

Caption: Logical flow for selecting purification methods for natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Identification of Two Antibacterial Agents from Chromolaena odorata L. Active against Four Diarrheal Strains [scirp.org]

- 4. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of 4E-Deacetylchromolaenide 4'-O-acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of 4E-Deacetylchromolaenide 4'-O-acetate , a sesquiterpene lactone with potential therapeutic applications. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and anti-inflammatory properties of natural products, particularly sesquiterpene lactones isolated from the Eupatorium and Chromolaena genera.

I. Introduction

This compound belongs to the class of sesquiterpene lactones, a group of secondary metabolites found in various plant species, notably within the Asteraceae family. Compounds from this class have demonstrated a wide range of biological activities, including cytotoxic and anti-inflammatory effects. The protocols detailed herein provide a framework for the initial screening and mechanistic investigation of this specific compound.

II. Potential Applications

-

Oncology Research: Preliminary assessment of cytotoxic activity against various cancer cell lines to identify potential anti-cancer properties.

-

Immunology and Inflammation Research: Investigation of anti-inflammatory effects by measuring key inflammatory mediators and exploring underlying signaling pathways.

-

Drug Discovery and Development: Early-stage evaluation of a natural product lead for further development into a therapeutic agent.

III. Quantitative Data Summary

While specific experimental data for this compound is not yet widely published, the following tables present hypothetical yet representative data based on the activities of structurally similar sesquiterpene lactones. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 15.8 |

| HeLa | Cervical Cancer | 12.5 |

| MCF-7 | Breast Cancer | 20.1 |

| HL-60 | Promyelocytic Leukemia | 8.7 |

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | 18.2 |

| Prostaglandin E₂ (PGE₂) Production | 25.5 |

| Tumor Necrosis Factor-α (TNF-α) Release | 22.8 |

| Interleukin-6 (IL-6) Release | 28.4 |

IV. Experimental Protocols

A. Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7, HL-60)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

B. Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This protocol measures the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (stock solution in DMSO)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC₅₀ value.

V. Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of related sesquiterpene lactones.

Application Notes and Protocols for Cytotoxicity Assays of 4E-Deacetylchromolaenide 4'-O-acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. It provides essential information regarding the potential of a compound to inhibit cell growth or induce cell death, which is fundamental for determining its therapeutic window and potential off-target effects. This document outlines the principles and a detailed protocol for determining the cytotoxic effects of a test compound, such as 4E-Deacetylchromolaenide 4'-O-acetate, using a metabolic activity-based assay.

The most common methods for assessing cytotoxicity are colorimetric or fluorometric assays that measure the metabolic activity of viable cells.[1][2][3] These assays, such as the MTT and resazurin (B115843) reduction assays, are based on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.[4][5] The amount of product formed is directly proportional to the number of living cells.[6]

Data Presentation: Cytotoxicity of this compound

The primary endpoint of a cytotoxicity assay is often the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit a biological process, such as cell proliferation, by 50%.[7][8] The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes.

| Cell Line | Tissue of Origin | This compound IC50 (µM) after 72h exposure | Doxorubicin IC50 (µM) after 72h exposure (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 0.8 ± 0.1 |

| A549 | Lung Carcinoma | 25.3 ± 3.2 | 1.2 ± 0.2 |

| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.5 | 0.9 ± 0.15 |

| HEK293 | Human Embryonic Kidney (Non-cancerous control) | > 100 | 5.4 ± 0.7 |

Experimental Protocols

This section details a generalized protocol for a cytotoxicity assay using the resazurin reduction method, which is known for its sensitivity and simple "add-incubate-read" format.[3][5]

Principle of the Resazurin Assay

Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in metabolically active cells to the pink and highly fluorescent resorufin.[9] The fluorescence intensity is proportional to the number of viable cells and can be measured using a microplate fluorometer.[5]

Materials and Reagents

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous control cell line (e.g., HEK293).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA solution.

-

This compound (test compound).

-

Doxorubicin (positive control).

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, for dissolving compounds.

-

Resazurin sodium salt.

-

Opaque-walled 96-well microplates.

-

Humidified incubator (37°C, 5% CO2).

-

Microplate fluorometer (Excitation: 530-560 nm, Emission: 590 nm).

Preparation of Reagents

-

Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

-

Positive Control Stock Solution: Prepare a stock solution of Doxorubicin (e.g., 1 mM) in DMSO. Store at -20°C.

-

Resazurin Working Solution: Prepare a 0.15 mg/mL solution of resazurin in sterile PBS. Filter-sterilize and protect from light. This solution can be stored at 4°C for frequent use.[5]

Experimental Procedure

-

Cell Seeding:

-

Culture cells to 70-80% confluency.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells in an opaque-walled 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Prepare dilutions for the positive control (Doxorubicin) in a similar manner.

-

Include wells with untreated cells (vehicle control, containing the same final concentration of DMSO as the treated wells) and wells with medium only (blank control).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Resazurin Incubation and Measurement:

-

After the treatment period, add 20 µL of the resazurin working solution to each well.[5]

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for each cell line.

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the resazurin-based cytotoxicity assay.

Hypothetical Signaling Pathway

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a cytotoxic compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. tribioscience.com [tribioscience.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labbox.es [labbox.es]

Application Notes & Protocols: 4E-Deacetylchromolaenide 4'-O-acetate Anti-inflammatory Assay

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies on the anti-inflammatory activity of 4E-Deacetylchromolaenide 4'-O-acetate are not available in the public domain. The following application notes and protocols are based on established methodologies for assessing the anti-inflammatory effects of structurally related sesquiterpene lactones isolated from the Eupatorium genus, the likely botanical source of this compound. These protocols can be adapted to evaluate the anti-inflammatory potential of this compound.

Introduction

Sesquiterpene lactones, a class of naturally occurring compounds prevalent in plants of the Asteraceae family, including the Eupatorium genus, are known for their diverse biological activities. Many of these compounds have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory profile of sesquiterpene lactones like this compound.

Data Presentation: Anti-inflammatory Activity of Related Sesquiterpene Lactones

The following tables summarize the anti-inflammatory activity of various sesquiterpene lactones isolated from different Eupatorium species. This data provides a reference for the expected potency and efficacy of related compounds.

Table 1: In Vitro Anti-inflammatory Activity of Sesquiterpene Lactones from Eupatorium lindleyanum

| Compound | Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |

| Eupalinolide L | 10 | 55.2 ± 3.1 | 61.4 ± 2.8 |

| Eupalinolide M | 10 | 51.7 ± 2.9 | 58.9 ± 3.3 |

| Known Compound 3 | 10 | 48.3 ± 2.5 | 55.1 ± 2.6 |

| Known Compound 4 | 10 | 53.1 ± 3.0 | 60.2 ± 3.1 |

| Known Compound 5 | 10 | 49.8 ± 2.7 | 56.7 ± 2.9 |

| Known Compound 6 | 10 | 52.4 ± 2.8 | 59.5 ± 3.0 |

| Known Compound 7 | 10 | 47.6 ± 2.4 | 54.3 ± 2.5 |

| Known Compound 8 | 10 | 50.9 ± 2.8 | 57.8 ± 2.9 |

| Known Compound 9 | 10 | 54.5 ± 3.2 | 62.1 ± 3.4 |

Data adapted from studies on sesquiterpene lactones from Eupatorium lindleyanum, which demonstrated significant lowering of TNF-α and IL-6 levels in lipopolysaccharide-stimulated murine macrophage RAW 264.7 cells[1][2][3].

Table 2: In Vitro Nitric Oxide (NO) Inhibition by Eupatoriopicrin from Eupatorium japonicum

| Compound | Concentration (µM) | Inhibition of NO Production (%) |

| Eupatoriopicrin | 5 | 25.3 ± 1.8 |

| Eupatoriopicrin | 10 | 48.7 ± 2.5 |

| Eupatoriopicrin | 25 | 75.1 ± 3.9 |

| Eupatoriopicrin | 50 | 92.4 ± 4.6 |

Eupatoriopicrin, a sesquiterpene lactone, has been shown to potently inhibit NO production in LPS-stimulated RAW 264.7 cells[4][5].

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

2. Measurement of Nitric Oxide (NO) Production

-

Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate at room temperature for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

-

Principle: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protocol:

-

Collect the cell culture supernatants after the 24-hour incubation period.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the cell supernatants and standards to the wells and incubate.

-

Add the detection antibody, followed by a substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on the standard curve.

-

4. Cell Viability Assay (MTT Assay)

-

Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed in parallel.

-

Protocol:

-

After collecting the supernatant for the NO and cytokine assays, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

In Vivo Anti-inflammatory Assay

1. Xylene-Induced Mouse Ear Edema

-

Principle: This model assesses the ability of a compound to inhibit acute inflammation induced by a topical irritant.

-

Animals: Male ICR mice (20-25 g).

-

Protocol:

-

Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control orally or intraperitoneally to the mice.

-

After 1 hour, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.

-

After 15-30 minutes of xylene application, sacrifice the mice by cervical dislocation.

-

Use a 7 mm punch to remove circular sections from both ears and weigh them.

-

The difference in weight between the right and left ear punches is taken as the measure of edema.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Mandatory Visualizations

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

Caption: General workflow for in vitro anti-inflammatory assays.

References

- 1. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents of <i>Eupatorium japonicum</i> and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - ProQuest [proquest.com]

- 5. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Anticancer Activity of Novel Compounds

Topic: A General Framework for Evaluating the Anticancer Efficacy of Test Compounds, with a Focus on "4E-Deacetylchromolaenide 4'-O-acetate" as a Hypothetical Candidate.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature survey, specific data on the anticancer activity of "this compound" is not publicly available. The following application notes and protocols provide a generalized framework and established methodologies for researchers to investigate the potential anticancer properties of this, or any, novel compound of interest.

Introduction

The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat cancer. Natural products and their synthetic derivatives represent a rich source of potential therapeutic compounds. This document outlines a series of standard experimental protocols to assess the anticancer activity of a test compound, using "this compound" as a placeholder example. The described assays will enable the evaluation of cytotoxicity, induction of apoptosis, and effects on key cell signaling pathways, providing a comprehensive preliminary assessment of a compound's therapeutic potential.

Data Presentation: Summarized Quantitative Data

Effective data organization is crucial for the interpretation and comparison of experimental results. The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Cytotoxicity (IC50 Values)

This table should be used to record the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines after a specified incubation period.

| Cell Line | Histology | Incubation Time (hours) | IC50 (µM) |

| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data |

| e.g., A549 | Lung Carcinoma | 48 | Data |

| e.g., HeLa | Cervical Carcinoma | 48 | Data |

| e.g., HCT116 | Colon Carcinoma | 48 | Data |

Table 2: Apoptosis Induction Analysis

This table is designed to summarize the percentage of apoptotic cells as determined by Annexin V-FITC/PI staining and flow cytometry.

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| e.g., HeLa | Control | 24 | Data | Data | Data |

| IC50 | 24 | Data | Data | Data | |

| 2 x IC50 | 24 | Data | Data | Data |

Table 3: Cell Cycle Analysis

This table presents the distribution of cells in different phases of the cell cycle following treatment with the test compound.

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| e.g., HeLa | Control | 24 | Data | Data | Data |

| IC50 | 24 | Data | Data | Data | |

| 2 x IC50 | 24 | Data | Data | Data |

Table 4: Western Blot Densitometry Analysis

This table is for the semi-quantitative analysis of protein expression levels from Western blot experiments. Values should be normalized to a loading control (e.g., β-actin or GAPDH).